

Rationale for the Discontinuation of PF-05212377 Clinical Trials: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-05212377

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the rationale behind the discontinuation of the clinical trial program for **PF-05212377** (also known as SAM-760), a selective 5-HT₆ receptor antagonist developed by Pfizer for the treatment of mild-to-moderate Alzheimer's disease (AD). The core of this analysis centers on the pivotal Phase 2 study (NCT01712074), which was terminated due to futility. This document synthesizes publicly available data from clinical trial registries, scientific publications, and regulatory sources to provide a detailed overview for the scientific community.

Executive Summary

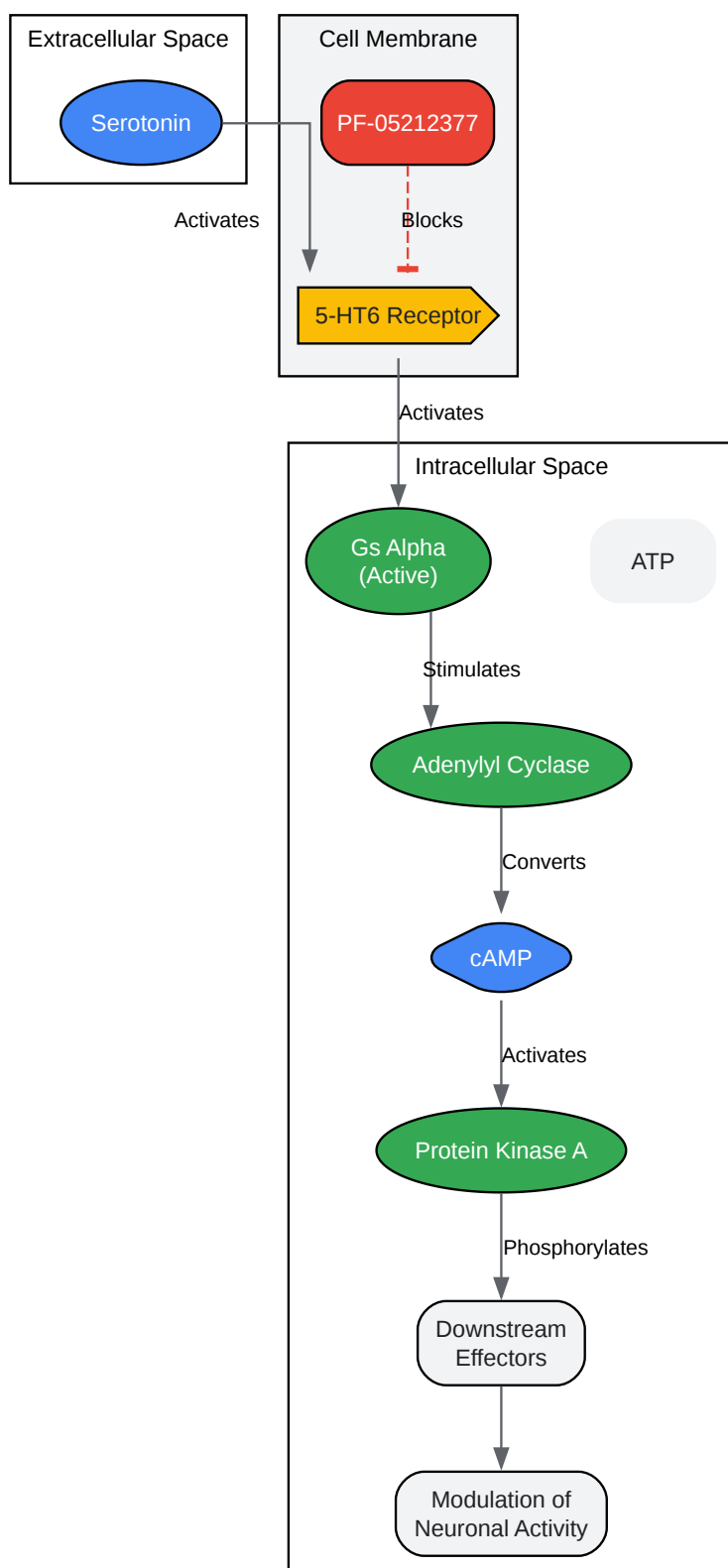
The development of **PF-05212377** was halted following a pre-specified interim analysis of a Phase 2, randomized, double-blind, placebo-controlled clinical trial (NCT01712074). The trial was stopped because it met the criteria for futility, indicating a low probability of achieving its primary efficacy endpoint. The termination was not attributed to safety concerns. Data from the interim analysis showed no significant cognitive or neuropsychiatric benefit of **PF-05212377** over placebo in patients with mild-to-moderate Alzheimer's disease who were already receiving stable donepezil therapy. This outcome contributed to a broader pattern of failures for 5-HT₆ receptor antagonists in late-stage clinical development for AD, suggesting that this therapeutic class may not be a viable approach for treating the disease.

PF-05212377: Mechanism of Action

PF-05212377 is a potent and selective antagonist of the serotonin 6 (5-HT₆) receptor.[1] These receptors are primarily expressed in the central nervous system, particularly in brain regions associated with cognition and memory, such as the hippocampus and cortex.[2] The proposed mechanism of action for 5-HT₆ receptor antagonists in Alzheimer's disease is based on the hypothesis that blocking these receptors enhances cholinergic and glutamatergic neurotransmission, which are known to be impaired in AD. Preclinical studies suggested that **PF-05212377** could improve cognitive function.[3]

Signaling Pathway of the 5-HT₆ Receptor

The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] This signaling cascade can influence the activity of various downstream effectors, ultimately modulating neuronal excitability and synaptic plasticity. The antagonism of this pathway by drugs like **PF-05212377** was expected to counteract some of the neurochemical deficits observed in Alzheimer's disease.



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Caption: Simplified 5-HT6 Receptor Signaling Pathway.

The Discontinued Phase 2 Clinical Trial

(NCT01712074)

The decision to terminate the development of **PF-05212377** was based on the results of the Phase 2 study B2081011, registered under the identifier NCT01712074.[\[4\]](#)

Experimental Protocol

The study was a randomized, 18-week, placebo-controlled, double-blind, parallel-group study designed to evaluate the safety and efficacy of **PF-05212377** in subjects with mild-to-moderate Alzheimer's disease who had existing neuropsychiatric symptoms and were on a stable daily dose of donepezil.

Patient Population:

- **Inclusion Criteria:** Participants had a clinical diagnosis of probable AD with supporting brain imaging. They also presented with neuropsychiatric symptoms, defined by a score of ≥ 10 on the Neuropsychiatric Inventory (NPI). Patients were required to be on a stable dose of donepezil (5 mg or 10 mg) for at least four months.
- **Exclusion Criteria:** Patients with extreme agitation, aggression, or inability to complete the cognitive assessments were excluded. Other exclusion criteria included the presence of other major structural brain diseases or severe medical or psychiatric conditions.

Treatment:

- **Investigational Arm:** **PF-05212377** (30 mg, once daily)
- **Control Arm:** Placebo
- **Background Therapy:** All patients continued their stable dose of donepezil.

Endpoints:

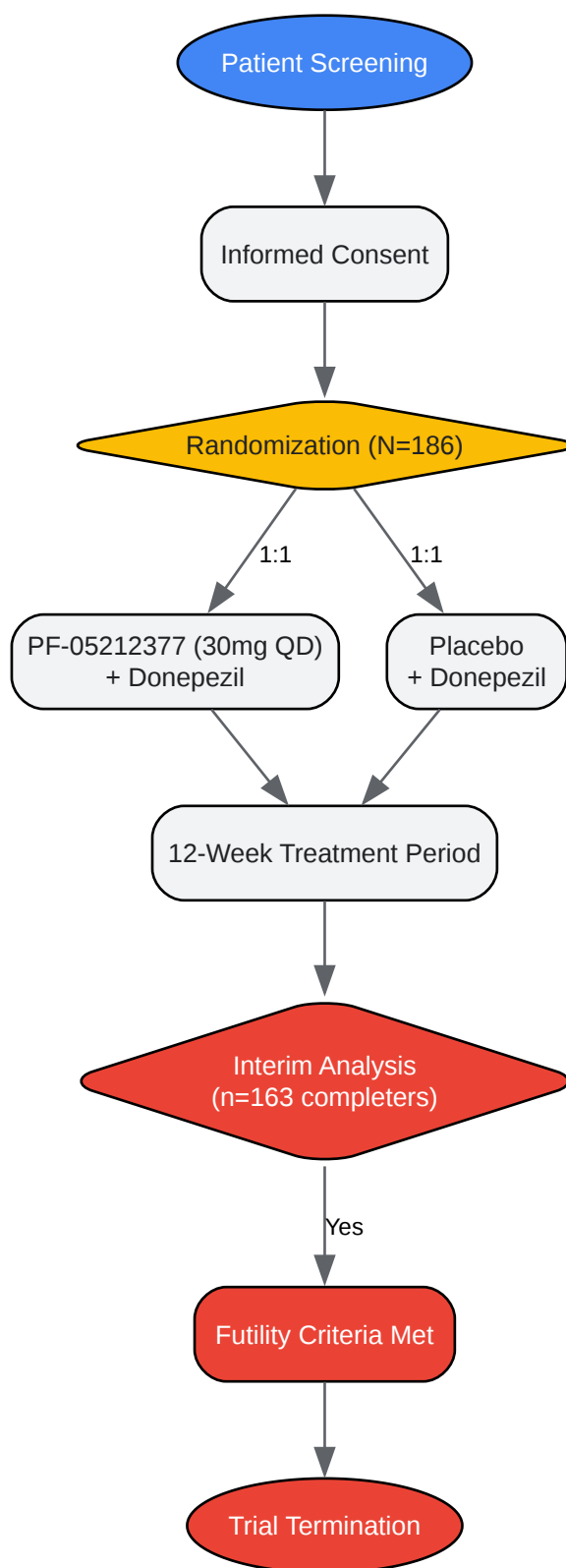
- **Primary Efficacy Endpoint:** Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (13 items - ADAS-cog13) total score at Week 12.

- Key Secondary Efficacy Endpoint: Change from baseline in the Neuropsychiatric Inventory (NPI) total score at Week 12.

Statistical Analysis Plan: The study included a pre-specified interim analysis for futility or efficacy to be conducted after approximately 180 subjects had completed the 12-week treatment period. The futility criterion was based on the conditional power of the study to detect a statistically significant difference in the primary endpoint.

Clinical Trial Workflow

The workflow of the NCT01712074 trial followed a standard parallel-group, randomized controlled trial design.



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Caption: Workflow of the NCT01712074 Clinical Trial.

Rationale for Discontinuation: Futility Analysis

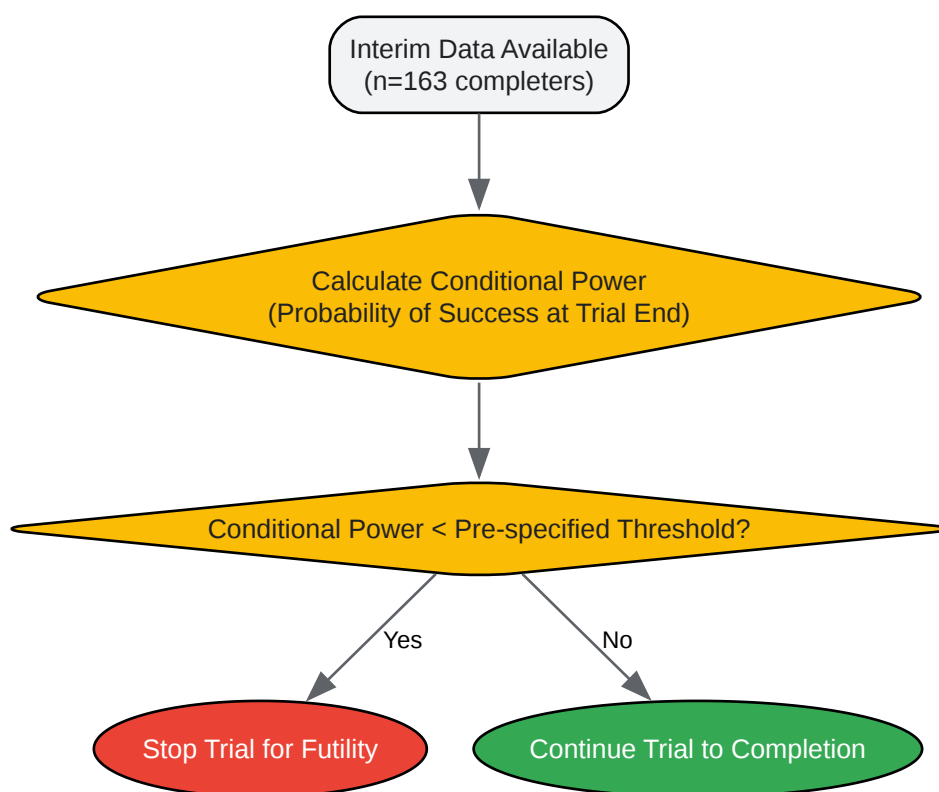
The primary reason for the discontinuation of the **PF-05212377** clinical trial program was the outcome of the pre-specified interim futility analysis of the NCT01712074 study.

Concept of Futility Analysis

A futility analysis is an interim analysis in a clinical trial that assesses the probability of the trial achieving its objectives. If this probability is found to be very low, the trial may be stopped early for futility. This is done to prevent exposing participants to an ineffective treatment and to conserve resources.

Futility Analysis in the PF-05212377 Trial

At the time of the interim analysis, 186 subjects had been randomized, and 163 had completed the 12-week visit. The analysis of the primary and key secondary endpoints revealed that the study had met the pre-specified criteria for futility.



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Caption: Logical Flow of the Futility Analysis.

Quantitative Data from the Discontinued Trial

The interim analysis of the NCT01712074 trial yielded the following key quantitative results, which are summarized in the tables below.

Efficacy Outcomes

The efficacy data at week 12 showed no benefit of **PF-05212377** compared to placebo. In fact, the results numerically favored the placebo group for both the primary and key secondary endpoints.

Endpoint	PF-05212377 (n=91)	Placebo (n=95)	Treatment Difference (95% CI)	p-value
ADAS-cog13 (Change from Baseline)	0.70	0.43		
NPI Total Score (Change from Baseline)	2.19	0.20		

Table 1: Primary and Key Secondary Efficacy Outcomes at Week 12 (Interim Analysis). A positive treatment difference favors placebo.

Safety and Tolerability

The safety profile of **PF-05212377** was found to be comparable to placebo, and the trial's termination was not due to safety concerns.

Adverse Event Category	PF-05212377 (n=91)	Placebo (n=95)
Any Adverse Event	46.2%	44.7%
Serious Adverse Events	5.5% (5 events)	3.2% (3 events)
Deaths	1	0

Table 2: Summary of Adverse Events (Interim Analysis).

Conclusion and Broader Context

The discontinuation of the **PF-05212377** clinical trial program due to futility was a significant event in the landscape of Alzheimer's disease drug development. It underscored the challenges of translating preclinical findings into clinical efficacy, particularly for novel therapeutic targets.

The failure of **PF-05212377** was not an isolated incident for the 5-HT6 receptor antagonist class. Other drugs with the same mechanism of action, such as idalopirdine and intepirdine, also failed to demonstrate efficacy in large Phase 3 trials. This series of failures has led to a general consensus in the scientific community that targeting the 5-HT6 receptor is unlikely to be a successful strategy for the symptomatic treatment of Alzheimer's disease.

This technical guide provides a detailed rationale for the discontinuation of the **PF-05212377** clinical trials, based on the publicly available data. The lack of efficacy, as determined by a pre-specified futility analysis, was the sole driver for this decision. The data presented here can serve as a valuable resource for researchers and drug developers in the field of neurodegenerative diseases, offering insights into the complexities of clinical trial design and the importance of interim analyses in making go/no-go decisions.

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- To cite this document: BenchChem. [Rationale for the Discontinuation of PF-05212377 Clinical Trials: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10822279#rationale-for-the-discontinuation-of-pf-05212377-clinical-trials>]

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